3-(1H-imidazol-4-yl)pyridine dihydrobromide
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Overview
Description
3-(1H-imidazol-4-yl)pyridine dihydrobromide is a chemical compound with the molecular formula C8H9Br2N3 It is a derivative of imidazole and pyridine, both of which are important heterocyclic compounds in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-4-yl)pyridine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially forming dihydropyridine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
3-(1H-imidazol-4-yl)pyridine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole-containing active sites.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)pyridine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A basic heterocyclic compound with a structure similar to the pyridine moiety in 3-(1H-imidazol-4-yl)pyridine dihydrobromide.
Histidine: An amino acid containing an imidazole ring, which is structurally similar to the imidazole moiety in the compound.
Uniqueness
This compound is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds like imidazole or pyridine alone .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)pyridine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2BrH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIRPKGCDOWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CN2.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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